Cas no 155233-17-3 (Caloxanthone B)

Caloxanthone B is a naturally occurring xanthone derivative, primarily isolated from Calophyllum species. This compound exhibits notable biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its distinct polycyclic structure contributes to its ability to interact with various cellular targets, making it a subject of interest in pharmacological and biochemical research. Caloxanthone B is valued for its stability and moderate solubility in organic solvents, facilitating its use in experimental studies. Researchers appreciate its role as a scaffold for developing novel therapeutic agents due to its bioactive profile and structural versatility. Its applications span medicinal chemistry, natural product research, and drug discovery.
Caloxanthone B structure
Caloxanthone B structure
Product name:Caloxanthone B
CAS No:155233-17-3
MF:C24H26O6
MW:410.466g/molg/mol
CID:193740
PubChem ID:102066908

Caloxanthone B Chemical and Physical Properties

Names and Identifiers

    • 6H-Furo[2,3-c]xanthen-6-one,1,2-dihydro-5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methyl-2-buten-1-yl)-,(+)-
    • 6H-Furo[2,3-c]xanthen-6-one,1,2-dihydro-5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methyl-2-butenyl)-,(+)- (9CI)
    • Caloxanthone B
    • CID 102066908
    • 6H-Furo[2,3-c]xanthen-6-one, 1,2-dihydro-5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methyl-2-buten-1-yl)-, (+)-
    • AKOS040763030
    • 155233-17-3
    • (+)-Caloxanthone B
    • ConMedNP.2002
    • Inchi: 1S/C24H26O6/c1-11(2)7-8-13-9-15(26)21(28-6)23-17(13)20(27)18-14(25)10-16-19(22(18)30-23)24(4,5)12(3)29-16/h7,9-10,12,25-26H,8H2,1-6H3
    • InChI Key: DNRJSJQWXWNVSH-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C3C(C4C(=CC(=C(C=4OC=3C=2C(C)(C)C1C)OC)O)C/C=C(\C)/C)=O)O

Computed Properties

  • Exact Mass: 410.173
  • Monoisotopic Mass: 410.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.748
  • Topological Polar Surface Area: 85.2

Experimental Properties

  • Density: 1.248±0.06 g/cm3(Predicted)
  • Melting Point: 162 °C(Solv: cyclohexane (110-82-7); ethyl acetate (141-78-6))
  • Boiling Point: 607.3±55.0 °C(Predicted)
  • pka: 6.81±0.60(Predicted)

Caloxanthone B Security Information

Caloxanthone B Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN5915-1 mL * 10 mM (in DMSO)
Caloxanthone B
155233-17-3 98%
1 mL * 10 mM (in DMSO)
¥ 4520 2023-09-15
TargetMol Chemicals
TN5915-5mg
Caloxanthone B
155233-17-3
5mg
¥ 4420 2024-07-20
TargetMol Chemicals
TN5915-1 ml * 10 mm
Caloxanthone B
155233-17-3
1 ml * 10 mm
¥ 4520 2024-07-20
TargetMol Chemicals
TN5915-5 mg
Caloxanthone B
155233-17-3 98%
5mg
¥ 4,420 2023-07-11

Additional information on Caloxanthone B

Exploring the Potential of Caloxanthone B (CAS No. 155233-17-3): A Comprehensive Overview

In the realm of natural products and bioactive compounds, Caloxanthone B (CAS No. 155233-17-3) has garnered significant attention for its unique structural properties and potential therapeutic applications. This xanthone derivative, isolated from various plant sources, is increasingly studied for its pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Researchers and pharmaceutical developers are keenly exploring its mechanisms of action, particularly in the context of neuroprotection and cancer therapy, aligning with current trends in natural drug discovery and precision medicine.

The chemical structure of Caloxanthone B features a tricyclic xanthone core, which is responsible for its diverse biological activities. Its CAS No. 155233-17-3 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance. Recent studies highlight its ability to modulate key cellular pathways, such as NF-κB signaling and oxidative stress responses, making it a promising candidate for addressing conditions like neurodegenerative diseases and chronic inflammation. These findings resonate with growing public interest in plant-based therapeutics and holistic health approaches.

One of the most searched questions about Caloxanthone B revolves around its sources and extraction methods. Traditionally, it is derived from the Calophyllum genus of tropical plants, which are also known for producing other bioactive xanthones. Modern extraction techniques, such as supercritical fluid extraction and ultrasound-assisted extraction, have improved yield and purity, catering to the demand for sustainable and efficient natural product isolation. This aligns with the broader industry shift toward green chemistry and eco-friendly manufacturing.

Another hot topic is the synergistic effects of Caloxanthone B with other phytochemicals. Researchers are investigating its potential in combination therapies, particularly with polyphenols and flavonoids, to enhance bioavailability and efficacy. Such studies tap into the rising popularity of multi-targeted therapies and functional foods, addressing consumer demand for integrative health solutions. Additionally, its role in skin care formulations has sparked interest due to its anti-aging and UV-protective properties, reflecting the booming market for cosmeceuticals.

From a commercial perspective, the global market for Caloxanthone B is expanding, driven by its applications in nutraceuticals, pharmaceuticals, and cosmetics. Regulatory agencies are increasingly scrutinizing its safety profile, with a focus on toxicological studies and clinical trials. This underscores the importance of standardized quality control measures, such as HPLC analysis and mass spectrometry, to ensure consistency and compliance. For stakeholders, understanding these regulatory nuances is critical to navigating the competitive landscape of bioactive ingredients.

In conclusion, Caloxanthone B (CAS No. 155233-17-3) represents a fascinating intersection of traditional knowledge and modern science. Its multifaceted applications—from disease prevention to cosmetic innovation—highlight its versatility. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing personalized medicine and sustainable health solutions. For those exploring its benefits, staying updated on the latest studies and extraction technologies will be key to leveraging its opportunities.

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